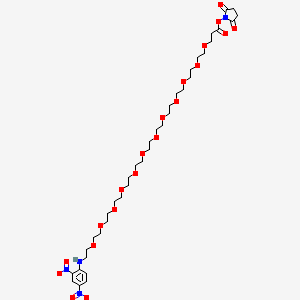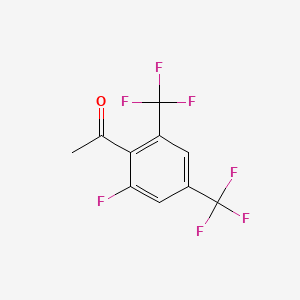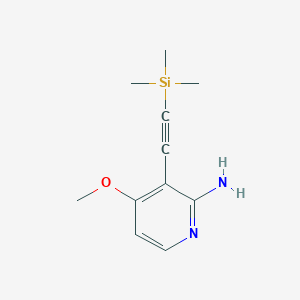
DNP-PEG12-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DNP-PEG12-NHS ester is a PEG linker containing a DNP moiety and an NHS ester terminal group . DNP is involved in biological applications such as involvement in ion transport across membranes . The NHS ester can react with primary amines to form stable amide bonds . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .
Synthesis Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The synthesis process involves the use of DNP, a moiety involved in biological applications such as ion transport across membranes, and an NHS ester terminal group .Molecular Structure Analysis
The molecular formula of this compound is C37H60N4O20 . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3- [2- [2- [2- [2- [2- [2- [2- [2- [2- [2- [2- [2- (2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate .Chemical Reactions Analysis
The NHS ester moiety of this compound can react specifically and efficiently with primary amines to form a covalent amide bond . This reaction is crucial in the application of this compound in the synthesis of PROTACs .Physical And Chemical Properties Analysis
This compound has a molecular weight of 880.90 . It has a boiling point of 868.1±75.0°C at 760 mmHg and a density of 1.3±0.1 g/cm3 . The compound appears as a pale yellow or colorless oily matter .科学的研究の応用
1. Liposome Research
DNP-PEG12-NHS ester has been utilized in liposome research. For example, Kinsky et al. (1984) synthesized N-hydroxysuccinimide (NHS) ester derivatives for liposome incorporation, which could covalently bind compounds with a free amino group, such as e-dinitrophenyl-lysine. These findings are significant for the future applicability of liposomes containing NHS esters of phosphatidylethanolamine (PE) in immunogenic liposome preparation (Kinsky, Hashimoto, Loader, & Benson, 1984).
2. Hydrogel Development for Biomedical Applications
PEG-based hydrogel systems, incorporating NHS esters like Acr-PEG-NHS, are highly tunable for regenerative medicine and drug delivery applications. Browning et al. (2013) demonstrated that reducing the density of PEG linkers on protein backbones during functionalization resulted in improved cell adhesion and spreading to bioactive hydrogels. They also introduced a novel PEG linker, Aam-PEG-I, for enhanced hydrolytic stability, relevant in a variety of biomedical applications (Browning, Russell, Rivera, Höök, & Cosgriff-Hernandez, 2013).
作用機序
DNP-PEG12-NHS ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
生化学分析
Biochemical Properties
DNP-PEG12-NHS ester plays a significant role in biochemical reactions due to its unique structure. The NHS ester group reacts with primary amines to form stable amide bonds, which is crucial for conjugation reactions. The DNP moiety is involved in biological applications such as ion transport across membranes . The hydrophilic PEG linker increases the water solubility of the compound, facilitating its use in aqueous media.
Cellular Effects
This compound influences various cellular processes by modifying proteins and enzymes within the cells. The formation of stable amide bonds with primary amines can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of cell surface proteins can alter cell signaling pathways, leading to changes in cellular responses. Additionally, the conjugation of this compound to intracellular proteins can impact gene expression and metabolic processes by modifying the activity of these proteins .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine groups on proteins and enzymes, resulting in the formation of covalent bonds. This reaction is highly specific and efficient, making this compound a valuable tool for protein modification. The DNP moiety can also participate in ion transport across membranes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under appropriate storage conditions, typically at -20°C. Its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of protein modification and cellular signaling .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting cellular processes or causing cell death. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modify enzymes involved in metabolic processes, thereby affecting metabolic flux and metabolite levels. For example, the modification of enzymes involved in glycolysis or the citric acid cycle can alter the overall metabolic activity of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG linker facilitates its movement in aqueous environments, while the DNP moiety can interact with specific transporters or binding proteins. This interaction can influence the localization and accumulation of the compound within cells, affecting its overall activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the modification of mitochondrial proteins can lead to the accumulation of this compound within mitochondria, affecting mitochondrial function and cellular metabolism .
特性
| { "Design of the Synthesis Pathway": "The synthesis of DNP-PEG12-NHS ester can be achieved through the reaction of DNP-PEG12-OH with N-hydroxysuccinimide (NHS) ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).", "Starting Materials": [ "DNP-PEG12-OH", "N-hydroxysuccinimide (NHS) ester", "N,N'-dicyclohexylcarbodiimide (DCC)", "Anhydrous DMF", "Anhydrous DCM", "Anhydrous ether" ], "Reaction": [ "DNP-PEG12-OH is dissolved in anhydrous DMF.", "NHS ester and DCC are added to the solution and stirred for several hours at room temperature.", "The reaction mixture is then poured into anhydrous DCM and washed with water and brine.", "The organic layer is dried over anhydrous MgSO4 and concentrated under reduced pressure.", "The crude product is purified by column chromatography using anhydrous ether as the eluent.", "The final product, DNP-PEG12-NHS ester, is obtained as a white solid." ] } | |
CAS番号 |
1334178-01-6 |
分子式 |
C17H20N4O10 |
分子量 |
440.4 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H20N4O10/c22-15-3-4-16(23)19(15)31-17(24)5-7-29-9-10-30-8-6-18-13-2-1-12(20(25)26)11-14(13)21(27)28/h1-2,11,18H,3-10H2 |
InChIキー |
SDLCOOUHDFFHSC-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
関連するCAS |
1334178-01-6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1440454.png)
![4-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1440455.png)
![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1440456.png)


![4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1440460.png)

![3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1440467.png)


![2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1440472.png)
